(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
Description
Properties
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-24-14-3-2-13-10-22(7-4-12(13)8-14)18(23)16-11-25-17(21-16)15-9-19-5-6-20-15/h2-3,5-6,8-9,11H,4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRREKYYQONVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3=CSC(=N3)C4=NC=CN=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a synthetic derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 337.33 g/mol. The structure features a methoxy group on the isoquinoline moiety and a thiazole ring substituted with a pyrazine group, contributing to its unique chemical reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Studies suggest that compounds with similar structures can inhibit specific enzymes involved in cancer proliferation. For instance, derivatives containing oxadiazole rings have shown significant inhibition of RET kinase activity, which is crucial in various cancers .
- Antioxidant Activity : The presence of heteroatoms (nitrogen and sulfur) in the thiazole and pyrazine rings may confer antioxidant properties, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Some isoquinoline derivatives exhibit neuroprotective effects by modulating neurotransmitter systems, particularly through interactions with GABA receptors .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitumor Effects : A study on benzamide derivatives indicated that compounds similar to the target molecule showed moderate to high potency in inhibiting RET kinase activity. This suggests that this compound could be a promising candidate for further development as an antitumor agent .
- Neuroprotective Studies : Research comparing various HDAC inhibitors highlighted that some isoquinoline derivatives provided neuroprotection against oxidative stress-induced neuronal death. This points to the potential use of the compound in neurodegenerative disease models .
- Synthetic Pathways and Analogues : The synthesis of this compound often involves multi-step organic reactions, including Pictet-Spengler cyclization for the isoquinoline moiety and subsequent modifications to introduce the thiazole and pyrazine groups. This synthetic versatility allows for the exploration of various analogues with potentially enhanced biological activities.
Comparison with Similar Compounds
Structural Analogs from Benzothiazole and Isoquinoline Derivatives
The evidence highlights several methanone-linked heterocycles synthesized for multitarget applications (Table 1) :
| Compound ID | Substituents on Methanone Core | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4e | Dihydroisoquinoline + benzothiazole | 76.6 | 134.2–134.7 |
| 4f | 4-Ethylpiperazine + benzothiazole | 48.1 | 114.6–114.9 |
| 4g | 4-Methylpiperazine + benzothiazole | 28.1 | 99.2–99.7 |
| 4h | 3-Methylpiperidine + benzothiazole | 76.4 | 161.1–161.6 |
Key Observations :
- Higher yields (e.g., 76.6% for 4e) correlate with less sterically hindered substituents, whereas bulky groups (e.g., 4g’s methylpiperazine) reduce yields to 28.1% .
- Thermal Stability : Melting points vary significantly with substituent polarity. For instance, 4h’s 3-methylpiperidine moiety increases rigidity, raising its melting point to 161°C, compared to 4g’s 99°C. The target compound’s pyrazine-thiazole system may similarly enhance stability due to aromatic stacking .
Functional Group Impact on Physicochemical Properties
- Methoxy Group: The 6-methoxy group on the target’s isoquinoline enhances solubility compared to non-methoxy analogs (e.g., 4e’s dihydroisoquinoline lacks this group). This modification mimics strategies in ’s 4a–4l series, where alkoxy groups improve bioavailability .
- Pyrazine vs. Piperazine/Piperidine : The pyrazine-thiazole system in the target compound introduces nitrogen-rich regions, contrasting with 4f–4h’s aliphatic amines. Pyrazine’s electron-withdrawing nature may reduce basicity compared to piperazine derivatives, altering pharmacokinetics .
Computational Similarity Analysis
highlights Tanimoto coefficients and other similarity metrics for quantifying structural overlap. For example:
- The target compound shares a dihydroisoquinoline-thiazole scaffold with 4e but replaces benzothiazole with pyrazine-thiazole. A Tanimoto analysis would likely show moderate similarity (~0.6–0.7) due to conserved methanone and heterocyclic motifs.
- In contrast, piperazine derivatives (4f–4g) would score lower (~0.3–0.4), reflecting divergent pharmacophoric features .
Q & A
Basic Questions
Q. What synthetic strategies are recommended for constructing the thiazole-methanone core in this compound?
- Methodological Answer : The thiazole-methanone scaffold can be synthesized via condensation reactions. A common approach involves reacting α,β-unsaturated ketones with hydrazine derivatives (e.g., 2-(pyrazin-2-yl)thiazol-4-yl hydrazine) in glacial acetic acid under reflux (4–12 hours). Post-reaction, purification is achieved through recrystallization using ethanol or DMF-EtOH mixtures. For example, analogous reactions yield ~66–70% after recrystallization .
Q. How is structural confirmation performed post-synthesis?
- Methodological Answer :
- 1H NMR Spectroscopy : Identifies substitution patterns (e.g., pyrazine protons at δ 8.4–8.5 ppm, thiazole protons at δ 7.8–8.3 ppm) .
- Mass Spectrometry (ESI) : Detects molecular ion peaks (e.g., [M + Na]+ and [M - H]-) to confirm molecular weight .
- Elemental Analysis : Ensures purity (>95% common in purified products) .
- HPLC : Monitors purity using C18 columns with UV detection (e.g., 254 nm) .
Q. What are the critical considerations for selecting reaction solvents?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in recrystallization. For acid-catalyzed cyclization (e.g., thiazole formation), glacial acetic acid is preferred due to its dual role as solvent and catalyst .
Advanced Research Questions
Q. How can reaction yields be optimized for the dihydroisoquinoline-thiazole coupling step?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or base conditions (K₂CO₃) to improve cyclization efficiency.
- Temperature Control : Reflux at 80–100°C balances reaction rate and decomposition risks.
- Solvent Mixtures : Ethanol-DMF (1:1) enhances intermediate stability during coupling .
Q. How to resolve conflicting spectroscopic data in structural elucidation?
- Methodological Answer :
- High-Resolution NMR : Use 500+ MHz instruments to distinguish overlapping signals (e.g., dihydroisoquinoline CH₂ vs. thiazole protons).
- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon interactions to confirm connectivity .
- X-ray Crystallography : Resolves ambiguities in complex substituent arrangements (e.g., methoxy group orientation) .
Q. What experimental design principles apply to bioactivity studies of this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes where pyrazine-thiazole hybrids show affinity (e.g., EGFR or MAPK pathways) .
- In Vitro Assays : Use MTT assays (1–100 μM dose range) for cytotoxicity screening in cancer cell lines (e.g., HeLa or MCF-7).
- SAR Analysis : Modify substituents (e.g., methoxy → ethoxy, pyrazine → pyridine) to assess impact on activity .
Q. How to address low reproducibility in thiazole ring formation?
- Methodological Answer :
- Stoichiometric Precision : Ensure exact molar ratios of hydrazine and ketone precursors (1:1) to avoid side products.
- Oxygen Exclusion : Conduct reactions under nitrogen to prevent oxidation of thiol intermediates .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity of structural analogs: How to validate findings?
- Methodological Answer :
- Control Replication : Test the compound alongside published analogs (e.g., nitro vs. methoxy derivatives) under identical assay conditions.
- Impurity Profiling : Use HPLC-MS to rule out contaminants (e.g., unreacted starting materials) influencing bioactivity .
Q. Conflicting solubility How to determine optimal formulation?
- Methodological Answer :
- Co-solvent Systems : Test DMSO-water or PEG-400 mixtures for in vitro assays.
- Salt Formation : Synthesize hydrochloride salts to improve aqueous solubility .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
